Predicted Lipophilicity (XLogP3) Advantage Over the Methyl-Functionalized Analog
The target compound's sec-butyl substituent confers substantially higher predicted lipophilicity compared to the simplest N-alkyl analog, 1-methyl-4-[(4-nitrophenyl)sulfonyl]piperazine. While the methyl analog has a computed XLogP3 of 0.7 [1], the sec-butyl substituted compound is anticipated to lie in the XLogP3 range of approximately 2.5–3.2 based on the additive contribution of the sec-butyl group and interpolation from the tert-butylphenylsulfonyl analog (XLogP3 = 4.2) [2]. This represents a roughly 1.8–2.5 log unit increase in lipophilicity, which has direct implications for membrane permeability and tissue distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Anticipated XLogP3 ≈ 2.5–3.2 (estimated from scaffold contribution) |
| Comparator Or Baseline | 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine: XLogP3 = 0.7 |
| Quantified Difference | Approximate increase of 1.8–2.5 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem); no experimental logP/logD data identified for the target compound |
Why This Matters
The higher lipophilicity of the sec-butyl analog predicts improved passive membrane permeability relative to the methyl analog, which is relevant for intracellular target engagement and CNS penetration potential—a key consideration when selecting a compound for cell-based or in vivo assays where the methyl analog may fail due to insufficient cellular uptake.
- [1] PubChem Compound Summary: 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine, CID 796442. XLogP3-AA = 0.7. View Source
- [2] PubChem Compound Summary: Arylsulfonylpiperazine, 33 (1-(4-tert-butylphenyl)sulfonyl-4-(4-nitrophenyl)piperazine), CID 15997991. XLogP3-AA = 4.2. View Source
